Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
Description
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a substituted phenyl ring and a methyloxirane moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . The compound features a 3,4-dimethylphenyl group attached to the oxirane (epoxide) ring, which is esterified with a methyl group. This structural configuration imparts unique steric and electronic properties, making it relevant in synthetic chemistry, particularly as a precursor for pharmaceuticals or agrochemical intermediates.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-5-6-10(7-9(8)2)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |
InChI Key |
SRNKYVMBDRUAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(O2)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3,4-dimethylphenyl derivatives with epoxides under controlled conditions. One common method involves the use of Grignard reagents, where the 3,4-dimethylphenyl magnesium bromide reacts with an epoxide to form the desired oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl-Substituted Oxirane Carboxylates
Key Observations:
Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects via induction, which may slow epoxide ring-opening reactions compared to the 4-methoxy analog (electron-donating via resonance) .
Molecular Weight and Solubility :
Table 2: Physicochemical Properties
Analysis:
- Lipophilicity : The 3,4-dimethylphenyl analog’s higher XLogP3 (estimated ~2.7) suggests greater membrane permeability, advantageous in drug design .
- Polarity : The 4-methoxy derivative’s increased hydrogen bond acceptors (4 vs. 3) and polar surface area (55.7 vs. 38.8 Ų) enhance water solubility, making it more suitable for aqueous-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
